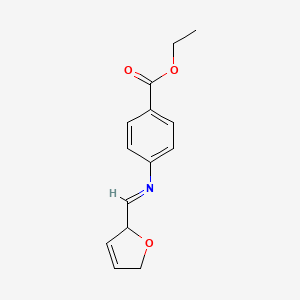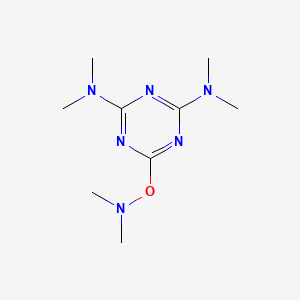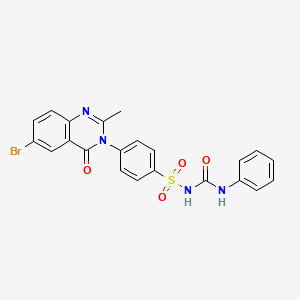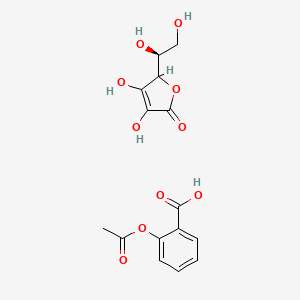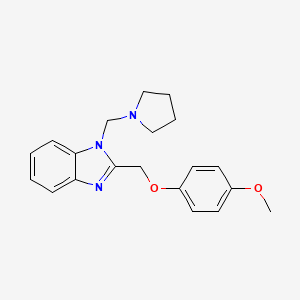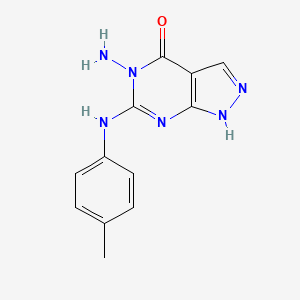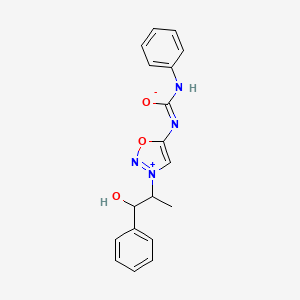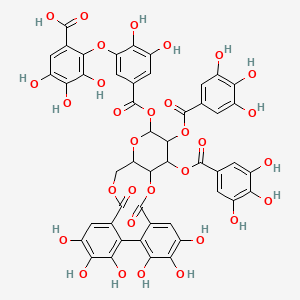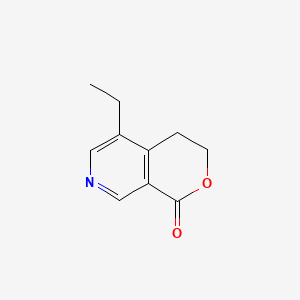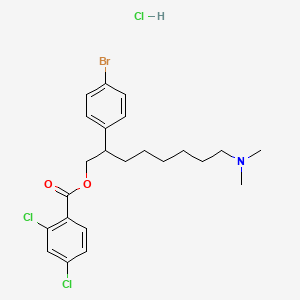
2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride is a synthetic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride typically involves multiple steps, including:
Formation of the 4-bromophenyl group: This can be achieved through bromination of a phenyl ring using bromine or a brominating agent.
Attachment of the dimethylamino group:
Esterification with 2,4-dichlorobenzoic acid: The final step involves esterification of the intermediate compound with 2,4-dichlorobenzoic acid in the presence of a suitable catalyst and under controlled conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the replacement of specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent or intermediate in organic synthesis, aiding in the development of new compounds and materials.
Biology: The compound may be used in studies involving biological interactions, such as binding studies with proteins or nucleic acids.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride
- 2-(4-Fluorophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride
- 2-(4-Methylphenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride
Uniqueness
2-(4-Bromophenyl)-8-(dimethylamino)octyl 2,4-dichlorobenzoate hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity, binding affinity, and overall chemical behavior. This uniqueness can be leveraged in specific applications where bromine’s properties are advantageous.
Propiedades
Número CAS |
119585-27-2 |
|---|---|
Fórmula molecular |
C23H29BrCl3NO2 |
Peso molecular |
537.7 g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)-8-(dimethylamino)octyl] 2,4-dichlorobenzoate;hydrochloride |
InChI |
InChI=1S/C23H28BrCl2NO2.ClH/c1-27(2)14-6-4-3-5-7-18(17-8-10-19(24)11-9-17)16-29-23(28)21-13-12-20(25)15-22(21)26;/h8-13,15,18H,3-7,14,16H2,1-2H3;1H |
Clave InChI |
QTTHICRCKNYDHR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCCCC(COC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC=C(C=C2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


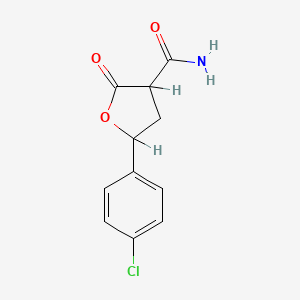
![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)

